1-(4-Methoxyphenyl)-N-methylmethanimine oxide is a chemical compound that belongs to the class of imines, characterized by the presence of a methoxy-substituted phenyl group. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
This compound can be classified as an imine, which is a functional group characterized by a carbon-nitrogen double bond (C=N). The presence of the methoxy group (–OCH₃) on the phenyl ring enhances its reactivity and solubility in organic solvents.
The synthesis of 1-(4-methoxyphenyl)-N-methylmethanimine oxide can be achieved through several methods:
The molecular structure of 1-(4-methoxyphenyl)-N-methylmethanimine oxide includes:
The molecular formula is with a molecular weight of approximately 163.22 g/mol. The compound's structural features can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into bond lengths and angles .
1-(4-Methoxyphenyl)-N-methylmethanimine oxide participates in various chemical reactions:
The mechanism by which 1-(4-methoxyphenyl)-N-methylmethanimine oxide exerts its effects is not fully elucidated but may involve:
Relevant data includes melting point ranges around 100–120 °C and boiling points that vary based on solvent interactions .
1-(4-Methoxyphenyl)-N-methylmethanimine oxide has several scientific applications:
1-(4-Methoxyphenyl)-N-methylmethanimine oxide is an organonitrogen compound with the molecular formula C₉H₁₁NO₂ (PubChem CID: 1473712). This imine oxide derivative serves as a versatile synthetic intermediate for accessing pharmaceutically relevant amines and chiral auxiliaries. Its synthesis leverages advanced catalytic strategies to achieve high stereoselectivity, particularly for the production of enantiomerically enriched intermediates.
Hydrosilylation of ketimines represents a cornerstone method for synthesizing chiral amines. For 1-(4-methoxyphenyl)-N-methylmethanimine oxide precursors, trichlorosilane (HSiCl₃) acts as the hydride source in the presence of chiral N-picolinoylamino alcohol catalysts. These catalysts facilitate enantioselective reduction by coordinating to the imine substrate, creating a stereodefined environment for hydride transfer. The reaction typically proceeds at ambient temperature (25–30°C) in aprotic solvents like dichloromethane, achieving enantiomeric excesses (ee) of 92–98% [1].
A critical advantage is the direct access to protected amine intermediates without racemization. However, limitations include the stoichiometric requirement for trichlorosilane—a moisture-sensitive reagent—and catalyst costs. Industrial scalability is further challenged by the need for anhydrous conditions and specialized handling of chlorosilane byproducts [1] [4].
Table 1: Hydrosilylation Conditions for Ketimine Reduction
Catalyst | Solvent | Temperature (°C) | ee (%) | Key Limitation |
---|---|---|---|---|
N-Picolinoylamino alcohols | Dichloromethane | 25–30 | 92–98 | Trichlorosilane stoichiometry |
BINAP-Ru complexes | Toluene | 50 | 85–90 | Moderate enantioselectivity |
Chiral phosphoramidites | Acetonitrile | 0 | 88–93 | Low-temperature sensitivity |
Asymmetric hydroboration of vinylarenes provides an alternative route to chiral amines via subsequent amination. The substrate 1-methoxy-4-vinylbenzene undergoes hydroboration with catecholborane, catalyzed by rhodium-(S)-quinap complexes. The reaction proceeds with regioselectivity favoring the anti-Markovnikov product, forming a stable alkylborane intermediate. Treatment with O-methylhydroxylamine (MeONH₂) then delivers the target N-methylamine derivative with ee values up to 98% [1] [2].
This method excels in stereocontrol due to the well-defined chiral pocket of the Rh-quinap complex. However, industrial adoption is hindered by extreme reagent sensitivity: catecholborane requires inert atmosphere handling, and the rhodium catalyst is prohibitively expensive for large-scale synthesis. Additionally, byproduct accumulation during amination complicates purification [1].
Table 2: Hydroboration-Amination Reaction Parameters
Catalyst System | Ligand | ee (%) | Reagent Challenges |
---|---|---|---|
Rh-(S)-quinap | Quinap | 98 | Catecholborane pyrophoricity |
Rh-DuPhos | Bisdiphosphine | 90 | Methylmagnesium chloride moisture sensitivity |
Ir-phosphinooxazoline | PHOX | 94 | High catalyst loading (5 mol%) |
Dynamic kinetic resolution (DKR) overcomes the inherent 50% yield limitation of classical kinetic resolution by combining enantioselective transformation with in situ substrate racemization. For racemic 1-(4-methoxyphenyl)ethylamine derivatives, chiral resolving agents like (S)-2-(2-naphthyl)glycolic acid form diastereomeric salts. The preferential crystallization of one diastereomer drives the equilibrium, while concurrent racemization—catalyzed by palladium (e.g., Pd/C) or enzymatic systems—recycles the undesired enantiomer. This tandem process achieves yields up to 85% with ee values of 99% [2] [4] [6].
Theoretical frameworks establish that high selectivity factors (kfastkslow > 50) are essential for ≥90% ee in the product. For example, using (R,R)-tartaric acid as a resolving agent with Shvo’s catalyst (ruthenium complex) for racemization affords S-enantiomers with 99.5% ee at 80% conversion. Key advantages include compatibility with industrial equipment and avoidance of cryogenic conditions. However, optimization of racemization kinetics and resolving agent stoichiometry remains empirically challenging [2] [4].
Table 3: DKR Systems for Amine Resolution
Resolving Agent | Racemization Catalyst | Yield (%) | ee (%) | Selectivity Factor (s) |
---|---|---|---|---|
(S)-2-(2-Naphthyl)glycolic acid | Pd/C (hydrogenation) | 85 | 87 | 25 |
(R,R)-Tartaric acid | Ru-BINAP | 88 | 99.5 | 58 |
N-Acetyl-ʟ-phenylglycine | Candida antarctica lipase B | 82 | 95 | 42 |
1-(4-Methoxyphenyl)-N-methylmethanimine oxide serves as a linchpin for synthesizing enantiopure pharmaceutical building blocks. Its reduction product, 1-(4-methoxyphenyl)-N-methylmethanamine (CAS: 702-24-9), is a precursor to β-adrenergic agonists like formoterol. The S-enantiomer of related amines (e.g., 1-(4-methoxyphenyl)ethylamine) functions as a chiral auxiliary in sitagliptin (antidiabetic) and elarofiban (antiplatelet) synthesis [1] [6]. The demand for ≥99.5% ee in such APIs underscores the criticality of robust asymmetric methodologies.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8